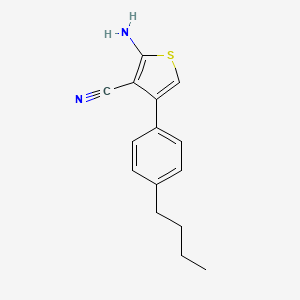

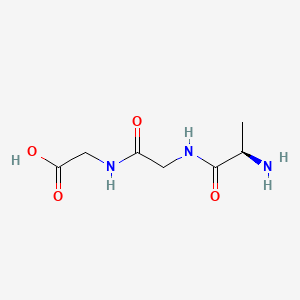

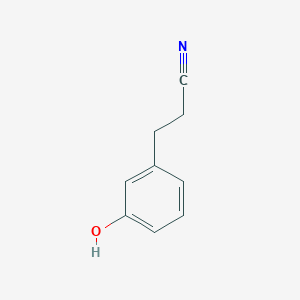

![molecular formula C8H6N2O2S B1332806 1,3-ジオキソロー[4,5-f]ベンゾチアゾール-6-アミン CAS No. 50850-94-7](/img/structure/B1332806.png)

1,3-ジオキソロー[4,5-f]ベンゾチアゾール-6-アミン

概要

説明

1,3-Dioxolo[4,5-F]benzothiazol-6-amine, also known as 1,3-Dioxolo[4,5-F]benzothiazol-6-amine or simply 1,3-Dioxolo[4,5-F]BT, is a heterocyclic aromatic compound that has been widely studied for its potential applications in various scientific fields. It is a six-membered ring structure containing a nitrogen atom and two oxygen atoms, and is highly reactive due to its electron-rich environment. Due to its chemical structure, 1,3-Dioxolo[4,5-F]BT has been studied for its potential use in organic synthesis, drug discovery, and as an intermediate for the production of other compounds. In addition, its ability to act as a catalyst for various reactions has been explored in recent years.

科学的研究の応用

蛍光寿命ベースの結合アッセイ

最近発見された[1,3]ジオキソロー[4,5-f][1,3]ベンゾジオキソール染料の卓越した蛍光特性を利用して、非常に堅牢な読み出しを備えた蛍光寿命(FLT)ベースの結合アッセイを開発しました . このアッセイ設定は包括的に検証され、強力なハイスループットスクリーニングアッセイのすべての要件を満たすだけでなく、ヒストン脱アセチル化酵素ファミリーの酵素に対する阻害剤の正確な結合定数を決定するのに適していることが示されました .

創薬スクリーニングアプリケーション

記述された結合アッセイを使用して、緑膿菌からのヒストン脱アセチル化酵素ファミリーの3つのメンバーに対する最初の阻害剤が同定されました . 化合物は、効力と選択性プロファイルの観点から特徴付けられました .

抗てんかん薬

[1,3]ジオキソロー[4′,5′:6,7]クロメノ[2,3-b]ピリジンの合成のための効率的なワンポット3成分反応が開発されました . 合成された化合物は、さらにMESおよびsc PTZ試験を使用して予備的な抗てんかん活性をスクリーニングされました . これらのアナログは、神経毒性および肝毒性についてもチェックされました .

神経治療薬

効果的な合成戦略、良好な毒性プロファイルを持つ有意な抗てんかん活性、および詳細な分子モデリング研究により、これらのアナログが将来の有効な神経治療薬の開発のための有効なリードとして出現することを期待しています .

Safety and Hazards

作用機序

Target of Action

The primary targets of 1,3-Dioxolo[4,5-F]benzothiazol-6-amine are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes are physiologically highly relevant targets in different indication areas .

Mode of Action

The compound interacts with its targets through a simple bimolecular interaction . The binding of the compound, represented as L, to the enzyme, represented as E, can be interpreted as E + L = EL .

Biochemical Pathways

The affected biochemical pathways involve the polyamine metabolism . Polyamines have been reported to interfere with biofilm formation , which is a major success strategy of the notorious hospital pathogen P. aeruginosa .

Result of Action

It has been used to develop a fluorescence lifetime-based binding assay with exceptionally robust readout . This assay has been used to identify the first inhibitors against three members of the HDAC enzyme family from Pseudomonas aeruginosa .

生化学分析

Biochemical Properties

1,3-Dioxolo[4,5-F]benzothiazol-6-amine has been found to interact with acetylpolyamine amidohydrolases (APAHs), a group of enzymes involved in the polyamine metabolism . The nature of these interactions is complex and involves binding at the highly conserved deacetylase binding domain .

Cellular Effects

It has been suggested that it may interfere with biofilm formation, a major survival strategy of certain bacteria .

Molecular Mechanism

It is known to bind to APAHs, potentially influencing their activity

Temporal Effects in Laboratory Settings

It is known that it should be stored in a dark place, under an inert atmosphere, at room temperature to maintain its stability .

Metabolic Pathways

1,3-Dioxolo[4,5-F]benzothiazol-6-amine is involved in the polyamine metabolism through its interaction with APAHs

特性

IUPAC Name |

[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-8-10-4-1-5-6(12-3-11-5)2-7(4)13-8/h1-2H,3H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIRHYOGMGDIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365978 | |

| Record name | 2H-[1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50850-94-7 | |

| Record name | 1,3-Dioxolo[4,5-f]benzothiazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50850-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-[1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraen-11-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

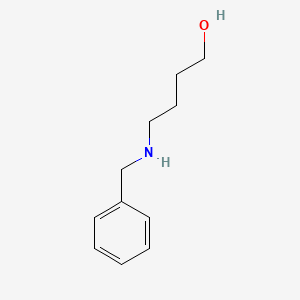

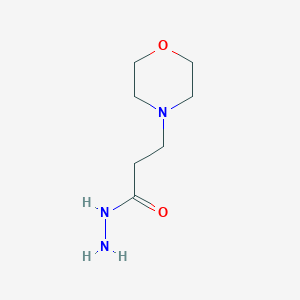

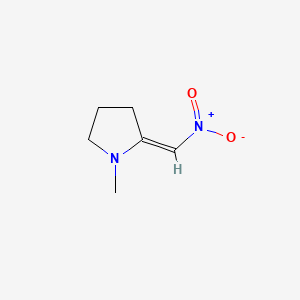

![4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline](/img/structure/B1332742.png)

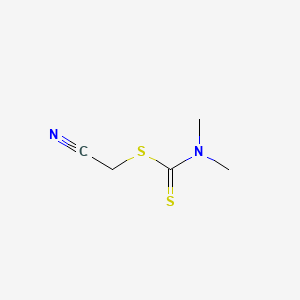

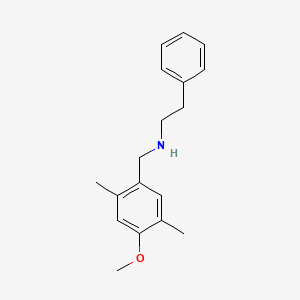

![2-[(2-ethoxy-2-oxoethoxy)imino]-2-(1H-pyrazol-3-yl)acetic acid](/img/structure/B1332749.png)

![Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate](/img/structure/B1332754.png)